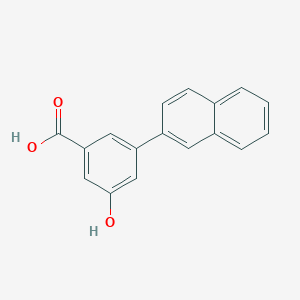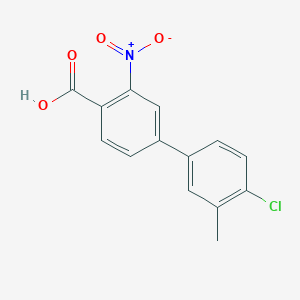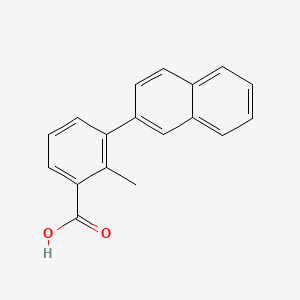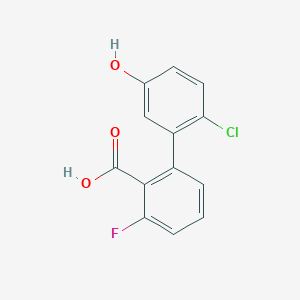
4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid (4-CHHBA) is a compound of interest for many researchers due to its potential for a wide range of applications. It is a phenolic compound that has been studied for its anti-inflammatory, anti-oxidant, and anti-bacterial properties. Furthermore, it is a versatile compound that can be used in various laboratory experiments.
科学研究应用
4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% has been studied for its potential anti-inflammatory, anti-oxidant, and anti-bacterial properties. It has been used in various laboratory experiments to study the effects of its components on different biological systems. For example, 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% has been studied for its ability to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been used to study the effects of oxidative stress on cells and the role of free radicals in the body. Furthermore, 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% has been studied for its potential to inhibit the activity of enzymes involved in the formation of inflammatory mediators, such as cyclooxygenase and lipoxygenase.
作用机制
The exact mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the formation of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Furthermore, it is believed that 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% may act as an antioxidant, scavenging free radicals in the body and preventing oxidative damage. Additionally, the compound may act as an anti-bacterial agent, inhibiting the growth of certain bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% have been studied in various laboratory experiments. Studies have shown that the compound has anti-inflammatory, anti-oxidant, and anti-bacterial properties. It has been shown to inhibit the activity of enzymes involved in the formation of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Furthermore, it has been shown to scavenge free radicals, preventing oxidative damage in cells. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
The advantages of using 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments include its relatively simple and cost-effective synthesis process, its potential anti-inflammatory, anti-oxidant, and anti-bacterial properties, and its ability to inhibit the activity of enzymes involved in the formation of inflammatory mediators. Furthermore, the compound is relatively stable and can be stored for a long period of time.
However, the use of 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is not without its limitations. The compound is not water-soluble, making it difficult to use in certain experiments. Additionally, the exact mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood, making it difficult to accurately predict its effects in certain experiments.
未来方向
The potential future directions for 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% research include further investigations into its mechanism of action, its effects on different biological systems, and its potential therapeutic applications. Additionally, further research could be conducted on its potential to act as an anti-bacterial agent, its ability to scavenge free radicals, and its potential to inhibit the activity of enzymes involved in the formation of inflammatory mediators. Furthermore, further research could be conducted on its potential to be used as a food additive or preservative. Finally, further research could be conducted on its potential to be used in the development of new drugs and therapies for various diseases.
合成方法
The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is achieved through a multi-step process that involves the reaction of 2-chloro-4-hydroxybenzoic acid (2-CHBA) with 5-hydroxyphenylhydrazine. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is then followed by a hydrolysis step which yields 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95%. The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is relatively simple and cost-effective, making it an attractive option for many researchers.
属性
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c14-11-4-2-8(15)6-10(11)9-3-1-7(13(17)18)5-12(9)16/h1-6,15-16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOQVBBNFLYOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690471 |
Source


|
| Record name | 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-28-4 |
Source


|
| Record name | 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














